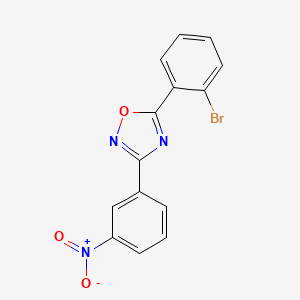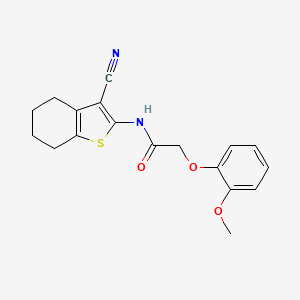
1-phenyl-1H-pyrrole-2-carbaldehyde oxime
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-phenyl-1H-pyrrole-2-carbaldehyde oxime, also known as PPCO, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. PPCO is a synthetic compound that is used in the synthesis of other organic compounds, and it has been found to have several biological and physiological effects.
科学研究应用
1-phenyl-1H-pyrrole-2-carbaldehyde oxime has been used in various scientific research applications, such as in the synthesis of organic compounds, as a reagent for the detection of metal ions, and as a fluorescent probe for the detection of nitric oxide. 1-phenyl-1H-pyrrole-2-carbaldehyde oxime has also been found to have potential applications in the field of medicine, such as in the development of new drugs for the treatment of cancer and neurodegenerative diseases.
作用机制
The mechanism of action of 1-phenyl-1H-pyrrole-2-carbaldehyde oxime is not fully understood, but it is believed to act as a reactive oxygen species scavenger and an inhibitor of nitric oxide synthase. 1-phenyl-1H-pyrrole-2-carbaldehyde oxime has also been found to modulate the activity of various enzymes and signaling pathways, which could explain its biological and physiological effects.
Biochemical and Physiological Effects:
1-phenyl-1H-pyrrole-2-carbaldehyde oxime has been found to have several biochemical and physiological effects, such as antioxidant activity, anti-inflammatory activity, and neuroprotective activity. 1-phenyl-1H-pyrrole-2-carbaldehyde oxime has also been found to inhibit the growth of cancer cells and to induce apoptosis in cancer cells. In addition, 1-phenyl-1H-pyrrole-2-carbaldehyde oxime has been found to improve cognitive function and to protect against neurodegenerative diseases such as Alzheimer's disease.
实验室实验的优点和局限性
The advantages of using 1-phenyl-1H-pyrrole-2-carbaldehyde oxime in lab experiments include its ease of synthesis, its stability, and its versatility in various applications. However, some limitations of using 1-phenyl-1H-pyrrole-2-carbaldehyde oxime in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
未来方向
There are several future directions for research on 1-phenyl-1H-pyrrole-2-carbaldehyde oxime, such as investigating its potential as a drug candidate for the treatment of cancer and neurodegenerative diseases, exploring its mechanism of action in more detail, and optimizing its synthesis method to improve its yield and purity. Additionally, further studies are needed to determine the safety and toxicity of 1-phenyl-1H-pyrrole-2-carbaldehyde oxime and its potential applications in other fields such as materials science and environmental science.
Conclusion:
In conclusion, 1-phenyl-1H-pyrrole-2-carbaldehyde oxime is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. 1-phenyl-1H-pyrrole-2-carbaldehyde oxime has been found to have several biological and physiological effects, and it has potential applications in the field of medicine, materials science, and environmental science. Further research is needed to fully understand the mechanism of action of 1-phenyl-1H-pyrrole-2-carbaldehyde oxime and to explore its potential applications in various fields.
合成方法
1-phenyl-1H-pyrrole-2-carbaldehyde oxime can be synthesized by reacting 1-phenyl-1H-pyrrole-2-carbaldehyde with hydroxylamine hydrochloride in the presence of sodium acetate. The reaction takes place in a solvent such as ethanol or methanol, and the product is obtained by filtration and recrystallization. The yield of 1-phenyl-1H-pyrrole-2-carbaldehyde oxime can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and concentration of reagents.
属性
IUPAC Name |
N-[(1-phenylpyrrol-2-yl)methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c14-12-9-11-7-4-8-13(11)10-5-2-1-3-6-10/h1-9,14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFJSURQCDNEJDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC=C2C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-phenylpyrrol-2-yl)methylidene]hydroxylamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(4-pyridinyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5812733.png)



![5'-chloro-1'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5812757.png)





![6-ethyl-3-(2-methyl-2-propen-1-yl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5812799.png)
![3-(2-furyl)-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acrylamide](/img/structure/B5812807.png)

